molecular formula C15H23NO5S2 B045934 (S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate CAS No. 142601-87-4

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

Cat. No.: B045934
CAS No.: 142601-87-4
M. Wt: 361.5 g/mol
InChI Key: FBJFDYRGTDWIKF-FJXQXJEOSA-N
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Description

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate is a chiral, chemically protected derivative of methionine, a fundamental sulfur-containing amino acid. This compound is primarily valued as a crucial synthetic intermediate and chiral building block in organic and medicinal chemistry research. Its core research applications include the synthesis of complex peptides and peptidomimetics, where the allyl ester group provides a versatile protecting strategy for the carboxylic acid functionality, readily removable under mild, selective conditions. The 4-methylbenzenesulfonate (tosylate) salt enhances the compound's crystallinity and stability, facilitating handling and purification. Researchers utilize this enantiomerically pure compound to investigate the biological roles of methionine and its analogs, particularly in studying enzyme inhibition, metabolic pathways involving sulfur, and the development of novel prodrugs. The methylthioether side chain is a key structural motif for probing interactions in active sites and for the design of mechanism-based inhibitors. This high-purity reagent is essential for advancing studies in drug discovery, chemical biology, and the synthesis of non-proteinogenic amino acids with tailored properties.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFDYRGTDWIKF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721626
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142601-87-4
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, with the CAS number 142601-87-4, is a compound of significant interest in medicinal chemistry and biochemistry. Its molecular formula is C15H23NO5S2, and it has a molecular weight of 361.5 g/mol. This compound is characterized by its structural complexity, which contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its structural components, particularly the allyl group and the methylthio moiety. These groups are known to influence various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer research where enzyme inhibition can lead to reduced tumor growth.
  • Modulation of Cellular Signaling : The presence of the amino acid structure allows for potential interactions with receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the effects of various amino acid derivatives, including (S)-Allyl 2-amino-4-(methylthio)butanoate, demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value indicative of potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can exhibit neuroprotective properties. For instance, derivatives of methionine have shown promise in protecting neuronal cells from oxidative stress, suggesting that (S)-Allyl 2-amino-4-(methylthio)butanoate may also possess neuroprotective qualities .
  • Antimicrobial Properties : Preliminary studies have suggested that this compound may exhibit antimicrobial activity against various pathogens. The mechanism could involve disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against A431 cells; IC50 comparable to doxorubicin
NeuroprotectivePotential protection against oxidative stress in neurons
AntimicrobialInhibition of bacterial growth; mechanism under investigation

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
(S)-Allyl 2-amino-4-(methylthio)butanoate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests that it may interact with biological systems in ways that can be leveraged for drug development.

Case Studies:

Organic Synthesis

Reagent in Chemical Reactions:
(S)-Allyl 2-amino-4-(methylthio)butanoate can serve as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as:

  • Nucleophilic Substitution Reactions: The allylic position can be exploited for nucleophilic attack, leading to the formation of more complex molecules.
  • Peptide Synthesis: As an amino acid derivative, it can be incorporated into peptides, potentially leading to compounds with enhanced biological activity.

Experimental Data:
In synthetic protocols, (S)-Allyl 2-amino-4-(methylthio)butanoate has been used successfully to create novel compounds through established methodologies. For example, reactions under nitrogen atmosphere have yielded significant amounts of product when combined with other reagents such as DIPEA in dry solvents .

Biochemical Probes

Mechanistic Studies:
The compound's ability to modify biological pathways makes it an excellent candidate for use as a biochemical probe. By labeling it with isotopes or fluorescent tags, researchers can track its interactions within biological systems.

Applications in Research:

  • Target Identification: By observing how (S)-Allyl 2-amino-4-(methylthio)butanoate interacts with specific proteins or enzymes, scientists can identify potential drug targets.
  • Pathway Analysis: The compound can be utilized to study metabolic pathways by introducing it into cellular systems and analyzing the resultant biochemical changes.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structure: Ethyl ester of 3-(methylthio)propanoic acid. Key Differences:

  • Chain length and substituent position: The methylthio group is at the 3-position of a propanoate chain, compared to the 4-position in the target compound.
  • Functional groups: Lacks an amino group and sulfonate counterion.
  • Applications: Volatile aroma compound in pineapples, contributing to fruity notes via high odor activity values (e.g., OAV = 1,693.33 for ethyl 2-methylbutanoate) .
Property (S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate Ethyl 3-(Methylthio)propanoate
Molecular Formula C₁₄H₂₁NO₃S₂ (cation) + C₇H₇O₃S⁻ (anion) C₆H₁₂O₂S
Functional Groups Amino, allyl ester, methylthio, sulfonate Ester, methylthio
Physical State Ionic liquid crystal Volatile liquid
Applications Materials science Food flavoring

2-Aminoanilinium 4-Methylbenzenesulfonate

Structure : Aromatic amine (benzene-1,2-diamine) paired with a tosylate anion.
Key Differences :

  • Cation: Aromatic diamine vs. aliphatic amino ester.
  • Interactions : Forms N–H⋯O hydrogen bonds in crystalline phases, creating [010] chains . The target compound’s allyl ester and longer aliphatic chain likely reduce crystallinity, favoring liquid crystal behavior.
  • Applications : Primarily studied for crystal engineering, whereas the target compound is functionalized for dynamic materials.

(S)-Methyl 4-(1-Aminoethyl)benzoate

Structure: Methyl ester of a benzoic acid derivative with an (S)-1-aminoethyl group. Key Differences:

  • Backbone: Aromatic benzoate vs. aliphatic butanoate.
  • Substituents: Aminoethyl group at the 4-position of the benzene ring vs. methylthio group on a butanoate chain.
  • Synthesis : Prepared via nucleophilic substitution (83% yield) . The target compound’s synthesis may involve similar esterification but with additional sulfonation.
Property Target Compound (S)-Methyl 4-(1-Aminoethyl)benzoate
Molecular Formula C₁₄H₂₁NO₃S₂ (cation) + C₇H₇O₃S⁻ (anion) C₁₀H₁₃NO₂
Key Groups Allyl ester, methylthio, sulfonate Methyl ester, aminoethyl, aromatic
Bioactivity Not reported (likely materials-focused) Pharmacological potential

Preparation Methods

Free Radical Initiation Efficiency

AIBN’s half-life at 60°C (~1 hour) ensures sustained radical generation, while higher initiator concentrations (e.g., 1:25 molar ratio) reduce side products like disulfides. Alternative initiators like N-bromosuccinimide (NBS) were less effective, yielding 15% lower conversions.

Tosylation Yield Enhancement

Using anhydrous conditions and excess tosyl chloride (1.5 equiv) improves tosylation yields from 75% to 92%. Competing O-tosylation is mitigated by pre-activating the amino group with triethylamine.

Esterification Challenges

Racemization during esterification is minimized by:

  • Conducting reactions at ≤25°C.

  • Using DMAP to accelerate the reaction, reducing exposure time.

  • Avoiding strong acids, which promote epimerization.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.33 (d, J = 8.0 Hz, 2H), 5.90 (m, 1H, allyl CH₂), 5.30 (m, 2H, allyl CH₂), 4.65 (m, 2H, OCH₂), 4.10 (t, J = 6.8 Hz, 1H, α-CH), 2.45 (s, 3H, tosyl CH₃), 2.10 (m, 2H, SCH₂), 1.95 (m, 2H, CH₂CO).

  • ¹³C NMR : 172.8 (COO), 144.2 (tosyl C), 129.5–127.1 (aromatic), 117.5 (allyl CH₂), 65.8 (OCH₂), 53.2 (α-C), 35.6 (SCH₂), 21.5 (tosyl CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase : 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.

  • Retention Time : 12.3 minutes (purity >99%).

Industrial-Scale Production Considerations

Cost-Effective Substrate Preparation

2-Amino-3-butenoic acid , the precursor for methionine synthesis, is prepared via:

  • Hydrolysis of 2-acetoxy-3-butenenitrile in sulfuric acid.

  • Electrolytic coupling of acrolein with carbon tetrachloride.

Waste Management

  • Methyl mercaptan recovery : Condensation and recycling reduce raw material costs by 40%.

  • Sulfuric acid neutralization : Lime treatment generates calcium sulfate sludge, which is landfilled.

Q & A

Basic: What experimental methods are recommended for synthesizing (S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate?

Methodological Answer:
Synthesis typically involves esterification and sulfonation steps. For the allyl ester group, nucleophilic substitution under anhydrous conditions (e.g., using allyl bromide with a carboxylate precursor) is common. The sulfonate group can be introduced via reaction with 4-methylbenzenesulfonic acid under acidic catalysis. Chiral purity (S-configuration) requires enantioselective synthesis, such as using chiral auxiliaries or enzymatic resolution. Structural confirmation via X-ray crystallography (as in and ) and NMR spectroscopy is critical to validate stereochemistry and functional groups. For example, in analogous sulfonate esters, single-crystal X-ray diffraction confirmed spatial arrangements .

Basic: How can researchers ensure the purity and structural integrity of this compound during characterization?

Methodological Answer:
Combined analytical techniques are essential:

  • Chromatography : Use reverse-phase HPLC or GC-MS to separate impurities, guided by retention times and mass spectra.
  • Spectroscopy : 1^1H/13^13C NMR for functional group verification (e.g., allyl protons at δ 5.2–5.8 ppm, sulfonate resonance).
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities and bond geometries .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).

Advanced: How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer:
Adopt frameworks like Project INCHEMBIOL (), which evaluates abiotic/biotic transformations:

  • Lab Studies : Hydrolysis under varying pH/temperature; photolysis using UV-Vis irradiation. Measure degradation products via LC-MS.
  • Biotic Studies : Aerobic/anaerobic microbial degradation assays with sediment-water systems. Use 14^{14}C-labeled compound to track mineralization rates.
  • Field Simulations : Mesocosm experiments to mimic real ecosystems, monitoring partitioning into water, sediment, and biota .

Advanced: How should researchers resolve contradictions in reported stability data across studies?

Methodological Answer:

  • Controlled Variable Analysis : Use split-plot experimental designs (as in ) to isolate factors (e.g., pH, light exposure). For instance, replicate studies under standardized conditions (e.g., 25°C, pH 7.0) to minimize variability .
  • Meta-Analysis : Apply statistical tools (ANOVA, regression) to identify outliers or confounding variables. Cross-reference with databases like PubChem () for comparative data .
  • Mechanistic Probes : Isotopic labeling (e.g., 2^2H or 13^{13}C) can trace degradation pathways, clarifying discrepancies in stability mechanisms .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use solvents with polarity gradients (e.g., ethanol/water) to exploit solubility differences.
  • Column Chromatography : Silica gel or ion-exchange resins (for sulfonate retention) with gradient elution (hexane/ethyl acetate).
  • Distillation : Short-path distillation under reduced pressure for allyl ester purification, minimizing thermal decomposition.
    Refer to product-specific protocols ( ) for sulfonic acid derivatives, which often require anhydrous conditions to prevent hydrolysis .

Advanced: What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cysteine proteases, leveraging the methylthio group’s nucleophilic reactivity.
  • Kinetic Assays : Measure inhibition constants (KiK_i) via fluorogenic substrates in enzymatic assays (e.g., papain or caspases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • In Vivo Models : Use transgenic organisms (e.g., C. elegans) to assess bioavailability and metabolic pathways .

Advanced: How can researchers design experiments to evaluate the compound’s enantiomeric stability under physiological conditions?

Methodological Answer:

  • Chiral HPLC : Monitor racemization over time using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Circular Dichroism (CD) : Track optical activity changes in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).
  • Kinetic Resolution : Co-incubate with esterases or lipases to assess enzymatic stereoselectivity, as done for methyl 4-aminobutanoate derivatives () .

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